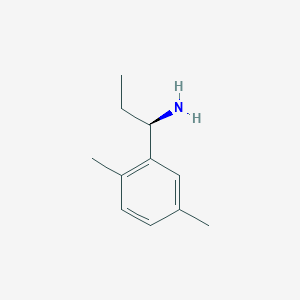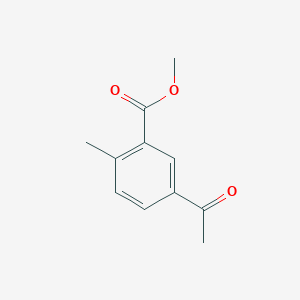
(1R)-1-(2,5-Dimethylphenyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,5-Dimethylphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amine group attached to a propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,5-dimethylbenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)propan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform reductive amination on a large scale.
Enzymatic Resolution: Employing enzymes for the selective resolution of the racemic mixture to obtain the desired enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,5-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
®-1-(2,5-Dimethylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2,5-Dimethylphenyl)propan-2-amine: A structural isomer with a different substitution pattern on the propanamine chain.
1-(2,4-Dimethylphenyl)propan-1-amine: A positional isomer with methyl groups at the 2 and 4 positions of the phenyl ring.
Uniqueness
®-1-(2,5-Dimethylphenyl)propan-1-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological and chemical properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
(1R)-1-(2,5-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
Clé InChI |
XPMSOVRYPXMULZ-LLVKDONJSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=CC(=C1)C)C)N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)


![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)

![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)

![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
